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Compound of Interest

Compound Name: (-)-Esermethole

Cat. No.: B1210345 Get Quote

This guide provides a comprehensive overview of (-)-Esermethole, a significant pyrroloindoline

alkaloid and a key synthetic intermediate for the pharmacologically active compound,

Physostigmine. The document is intended for researchers, scientists, and professionals in the

field of drug development and organic chemistry.

Chemical Structure and Properties
(-)-Esermethole, with the IUPAC name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-

1H-pyrrolo[2,3-b]indole, is a heterocyclic compound belonging to the class of pyrroloindoline

alkaloids.[1] Its core structure consists of a fused pyrrolidine and indoline ring system.
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Property Value Source

Molecular Formula C₁₄H₂₀N₂O PubChem[1]

Molecular Weight 232.32 g/mol PubChem[1]

CAS Number 65166-97-4 PubChem[1]

IUPAC Name

(3aR,8bS)-7-methoxy-3,4,8b-

trimethyl-2,3a-dihydro-1H-

pyrrolo[2,3-b]indole

PubChem[1]

InChI

InChI=1S/C14H20N2O/c1-14-

7-8-15(2)13(14)16(3)12-6-5-

10(17-4)9-11(12)14/h5-

6,9,13H,7-8H2,1-

4H3/t13-,14+/m1/s1

PubChem[1]

InChIKey
WKJDLYATGMSVOQ-

KGLIPLIRSA-N
PubChem[1]

Canonical SMILES
CN1[C@H]2--INVALID-LINK--

(C)C3=C(N3C)C=C(C=C3)OC
PubChem[1]

Synthesis and Experimental Protocols
The enantioselective synthesis of (-)-Esermethole is a critical step in the total synthesis of

related natural products like Physostigmine. Several synthetic strategies have been developed

to construct its characteristic tricyclic framework and all-carbon quaternary stereocenter.

Organocatalytic Michael Addition: A highly effective method involves the Michael addition of

an oxindole to a nitroolefin, catalyzed by a thiourea-based catalyst, such as Takamoto's

catalyst.[2][3] This approach establishes the crucial quaternary center with high

enantioselectivity. The synthesis is then completed through a sequence of reduction,

carbamoylation, and reductive cyclization.[2]

Palladium-Catalyzed Sequential Arylation-Allylation: This strategy employs a palladium

catalyst with triphenylphosphine as a ligand to construct the oxindole core bearing the

quaternary center in a one-pot transformation.[3][4]
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Chemical Resolution: A classical approach involves the synthesis of a racemic intermediate,

such as 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole, which is then resolved using an

optically active resolving agent like tartaric acid.[3][5] The separated diastereomeric salts are

then processed to yield the pure enantiomers, which are subsequently cyclized to form (-)-
Esermethole.[3]

This protocol outlines the key steps in the formal total synthesis of (-)-Esermethole as reported

by Barbas and colleagues.[2] The central step is the highly enantioselective Michael addition.

Michael Addition: A lightly functionalized indolinone is reacted with a nitroolefin in the

presence of Takamoto's thiourea catalyst. This reaction creates the quaternary stereocenter

at the C3 position of the oxindole ring with high enantioselectivity.[2][3]

Nitro Group Reduction: The nitro group of the Michael adduct is reduced to an amine. This is

typically achieved using standard reducing agents suitable for nitro group reduction without

affecting other functional groups.

Carbamoylation: The newly formed amino group is then carbamoylated.

Reductive Cyclization: The final step involves a reductive cyclization to form the cis-fused

pyrrolidine ring, completing the tricyclic core of (-)-Esermethole.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b191207
https://pubs.acs.org/doi/10.1021/ja01307a051
https://www.benchchem.com/product/b1210345?utm_src=pdf-body
https://www.benchchem.com/product/b1210345?utm_src=pdf-body
https://www.benchchem.com/product/b191207
https://www.benchchem.com/product/b1210345?utm_src=pdf-body
https://www.organic-chemistry.org/totalsynthesis/totsyn05/esermethole-physostigmine-barbas.shtm
https://www.organic-chemistry.org/totalsynthesis/totsyn05/esermethole-physostigmine-barbas.shtm
https://www.benchchem.com/product/b191207
https://www.benchchem.com/product/b1210345?utm_src=pdf-body
https://www.organic-chemistry.org/totalsynthesis/totsyn05/esermethole-physostigmine-barbas.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow of (-)-Esermethole (Barbas et al.)
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Workflow for the organocatalytic synthesis of (-)-Esermethole.
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Pharmacological Properties and Mechanism of
Action
Information regarding the specific biological activity and signaling pathways of (-)-Esermethole
is limited, as it is primarily recognized and utilized as a synthetic precursor to other bioactive

alkaloids. Its significance lies in its role in the synthesis of (-)-Physostigmine, a potent

acetylcholinesterase inhibitor.[3]

The biological activity of related compounds offers context:

(-)-Physostigmine: The ultimate target of many (-)-Esermethole syntheses, physostigmine is

a reversible inhibitor of the acetylcholinesterase enzyme, which leads to an increase in

acetylcholine at the neuromuscular junction.

(-)-Eseroline: A metabolite of physostigmine, eseroline has demonstrated opioid analgesic

properties and has been shown to induce neuronal cell death through a mechanism involving

the depletion of cellular ATP.[6]

Due to the lack of specific studies on the mechanism of action for (-)-Esermethole itself, a

signaling pathway diagram cannot be provided at this time. Research efforts have historically

focused on its efficient synthesis rather than its intrinsic biological effects. Future investigations

may elucidate unique pharmacological properties and molecular targets for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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